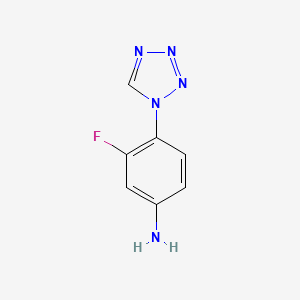

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Description

Properties

IUPAC Name |

3-fluoro-4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPYOHGQCARXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the introduction of the tetrazole ring onto a fluorinated aniline derivative. One common method includes the reaction of 3-fluoroaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline exhibit significant anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit specific cancer cell lines. The presence of the tetrazole moiety is thought to enhance biological activity by increasing solubility and bioavailability .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies suggest that it can be effective against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics .

Drug Development

As a part of ongoing drug discovery efforts, this compound and its derivatives are being evaluated for their efficacy in treating conditions like hypertension and other cardiovascular diseases. The tetrazole ring is known for its ability to mimic carboxylic acids in biological systems, making it a valuable scaffold for drug design .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a monomer for synthesizing new polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for high-temperature applications .

Nanotechnology

The compound has potential applications in nanotechnology for the development of functionalized nanoparticles. These nanoparticles can be used in targeted drug delivery systems or as contrast agents in imaging techniques due to their unique chemical properties .

Agrochemicals

Pesticide Development

Research into agrochemical applications has indicated that compounds similar to this compound may serve as effective pesticides or herbicides. The fluorine atom contributes to the lipophilicity of the molecule, enhancing its ability to penetrate plant tissues and exert biological effects against pests .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentration values lower than existing antibiotics. |

| Study C | Polymer Synthesis | Developed a new polymer composite that exhibited a 30% increase in tensile strength compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with its closest structural analogs, highlighting key differences in substituents, heterocycles, and physicochemical properties.

Data Table of Structural Analogs

Key Comparative Analysis

Impact of Heterocycle Type

- Tetrazole vs. Triazole: The substitution of tetrazole (four nitrogen atoms) with triazole (three nitrogen atoms) reduces acidity and hydrogen-bonding capacity.

Regioisomerism and Substituent Position

- Tetrazole Regioisomers : The 1-yl vs. 5-yl substitution on tetrazole (e.g., 3-fluoro-4-(tetrazol-1-yl) vs. 3-fluoro-4-(tetrazol-5-yl)) alters electronic distribution. The 1-yl isomer is more acidic due to the proximity of the NH group, while the 5-yl isomer may exhibit different solubility patterns .

- Fluorine Position : Moving fluorine from C3 (target compound) to C2 or C4 (as in and ) changes the electron-withdrawing effects on the aromatic ring, influencing reactivity and interaction with biological targets .

Substituent Effects

- Absence of Fluorine : Compounds like 2-methyl-3-(tetrazol-1-yl)aniline (CAS 750599-22-5) lack fluorine, resulting in reduced electronegativity and altered electronic properties .

Biological Activity

3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is a compound with notable biological potential due to its unique structural features, including a fluorine atom and a tetrazole ring. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C7H6FN5

- Molecular Weight : 165.15 g/mol

- CAS Number : 1247241-42-4

The compound's structure allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 3-fluoroaniline.

- Reagents : Sodium azide and a suitable catalyst.

- Solvent : Dimethylformamide (DMF).

- Conditions : Elevated temperatures to facilitate the formation of the tetrazole ring.

This method can be scaled for industrial production using continuous flow reactors to optimize yield and purity.

The biological activity of this compound is attributed to:

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enabling interactions with enzymes and receptors.

- Fluorine Atom : Enhances stability and binding affinity to biological targets.

These interactions may influence enzyme activity or receptor binding, contributing to its potential therapeutic effects .

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings often exhibit antimicrobial properties. The specific activity of this compound against various pathogens is under investigation but shows promise as an antimicrobial agent due to structural similarities with known active compounds .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and the inhibition of critical signaling pathways related to cell proliferation. For instance:

- In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), indicating an IC50 in the micromolar range .

| Cell Line | IC50 (μmol/L) after 24h | IC50 (μmol/L) after 48h |

|---|---|---|

| MCF-7 | 2.96 | 1.06 |

| MDA-MB-231 | 0.80 | 0.67 |

| SK-BR-3 | 1.21 | 0.79 |

This data suggests that the compound could be a candidate for further development as an anticancer therapeutic agent .

Case Studies

A case study involving similar tetrazole derivatives highlighted their effectiveness in targeting specific cancer pathways. For instance, compounds exhibiting structural similarities to this compound were found to inhibit the Notch-AKT signaling pathway in breast cancer cells, leading to reduced proliferation and increased apoptosis .

Q & A

Q. How does photostability impact formulation studies?

- Testing Protocol :

- Expose to UV light (320–400 nm) for 24 hr. Analyze degradation by HPLC. Findings: <5% degradation under amber glass vs. 15% in clear vials .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for tetrazole ring geometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.